molecular formula C21H19BrO5 B2415676 Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate CAS No. 610764-90-4

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate

Cat. No.: B2415676
CAS No.: 610764-90-4
M. Wt: 431.282
InChI Key: KDYLMMDEBDTKTH-UHFFFAOYSA-N
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Description

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-7-yloxy moiety linked to a bromophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate typically involves multiple steps, starting with the preparation of the chromen-7-yloxy intermediate. This intermediate is then reacted with a bromophenyl derivative under specific conditions to yield the final product. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromophenyl group or the chromen-7-yloxy moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as nitro or amino groups .

Scientific Research Applications

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The chromen-7-yloxy moiety can also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate
  • Methylethyl 2-[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate
  • Methylethyl 2-[3-(4-iodophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate

Uniqueness

Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-12(2)26-19(23)11-25-16-8-9-17-18(10-16)27-13(3)20(21(17)24)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYLMMDEBDTKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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